molecular formula C8H10N2O B6610021 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile CAS No. 2866353-99-1

6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile

Cat. No.: B6610021
CAS No.: 2866353-99-1
M. Wt: 150.18 g/mol
InChI Key: SSIRJXIITJBYPY-UHFFFAOYSA-N
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Description

6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile is a heterocyclic organic compound. It is a spirocyclic molecule composed of an azaspiroalkane ring and an oxindole.

Preparation Methods

6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile can be synthesized using various methods:

    One-pot, three-component reaction: This involves a 3-(2-hydroxyethyl)indolin-2-one, an aldehyde, and a cyanoacetamide.

  • Reaction of an oxindole with an imine followed by cyclization .

Chemical Reactions Analysis

6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile undergoes several types of chemical reactions:

  • Oxidation : The compound can be oxidized under specific conditions to form various oxidized derivatives.
  • Reduction : Reduction reactions can convert the nitrile group to an amine group.
  • Substitution : The nitrile group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile has significant biological activity and is used in various scientific research applications:

  • Medicinal Chemistry : The compound has shown antitumor, antifungal, and antibacterial properties in vitro.
  • Materials Science : It is used in the development of new materials due to its unique chemical structure.
  • Agriculture : The compound has potential applications in the development of new agrochemicals.

Mechanism of Action

The mechanism by which 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The nitrile group in the compound is a versatile functional group that can interact with various biological molecules, leading to its observed biological activities.

Comparison with Similar Compounds

6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile is unique due to its spirocyclic structure and the presence of both an azaspiroalkane ring and an oxindole. Similar compounds include:

  • 2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile : This compound has a similar spirocyclic structure but lacks the methyl group at the 6-position .
  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate : This compound has a similar core structure but different functional groups .

These comparisons highlight the unique structural features and potential applications of this compound.

Properties

IUPAC Name

6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-7(5-9)3-8(4-7)2-6(11)10-8/h2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIRJXIITJBYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CC(=O)N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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